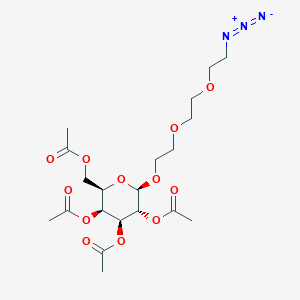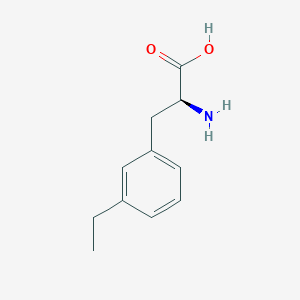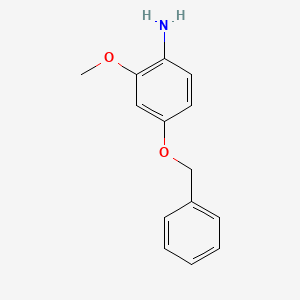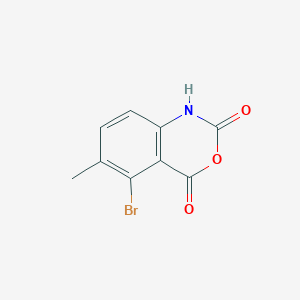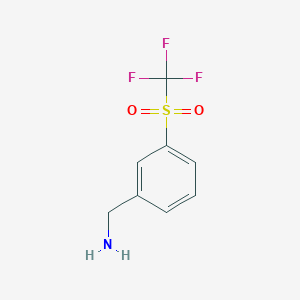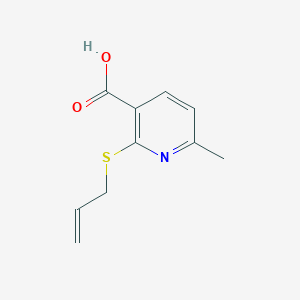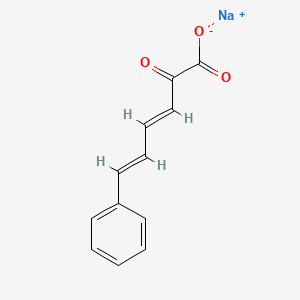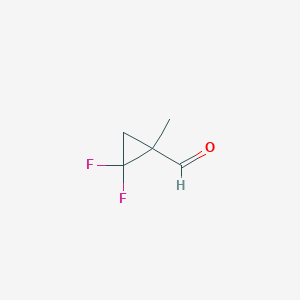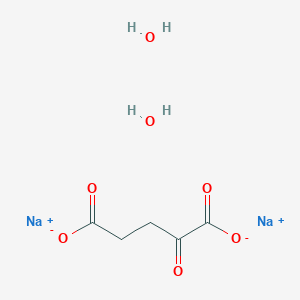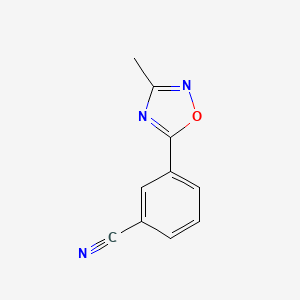
(5-Fluoro-2-nitrophenyl)methanamine
Descripción general
Aplicaciones Científicas De Investigación
Biased Agonists in Antidepressant Drug Development
(5-Fluoro-2-nitrophenyl)methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown potential in signal transduction assays, exhibiting high receptor affinity and selectivity, along with robust antidepressant-like activity. This research suggests their promise as new antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis of Retigabine
An improved synthesis process of retigabine, involving 5-fluoro-2-nitrophenyl methanamine derivatives, has been developed. This process is notable for its ease of operation and potential for scale-up, contributing to the efficient production of retigabine (Wang We, 2014).
Antimicrobial and Antioxidant Applications
Derivatives of (5-Fluoro-2-nitrophenyl)methanamine have been synthesized with promising antimicrobial and antioxidant activities. Certain compounds, particularly those substituted with 4-fluorophenyl methanamine, exhibited significant activity against microbial pathogens and showed radical scavenging activity (Reddy et al., 2015).
Serotonin/Noradrenaline Reuptake Inhibition
A series of 1-(2-phenoxyphenyl)methanamines, which includes derivatives of (5-Fluoro-2-nitrophenyl)methanamine, has shown selective dual 5-HT and NA reuptake pharmacology. These compounds have potential in addressing serotonin and noradrenaline-related disorders (Whitlock et al., 2008).
Biased Agonism in 5-HT1A Receptor Drug Discovery
The development of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, related to (5-Fluoro-2-nitrophenyl)methanamine, has opened new avenues in the discovery of selective and efficacious 5-HT1A receptor biased agonists. These novel compounds show promising pharmacological activity and could lead to innovative treatments for CNS disorders (Sniecikowska et al., 2019).
Propiedades
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBZLBJDNVILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)methanamine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


